molecular formula C16H11NO4 B025974 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid CAS No. 106352-01-6

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

Cat. No.: B025974
CAS No.: 106352-01-6
M. Wt: 281.26 g/mol
InChI Key: ZUWJKVVWOLYFRK-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a benzoic acid moiety attached to a phthalimide group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid or its derivatives under acidic conditions to yield the final product. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phthalamic acid derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The benzoic acid moiety may also participate in binding interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of the phthalimide class, lacking the benzoic acid moiety.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.

    Benzoic Acid Derivatives: Compounds with different functional groups attached to the benzoic acid ring.

Uniqueness

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is unique due to the presence of both the phthalimide and benzoic acid moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJKVVWOLYFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339254
Record name 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106352-01-6
Record name 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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